molecular formula C12H17NO4 B11467747 1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine CAS No. 15183-26-3

1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine

Cat. No.: B11467747
CAS No.: 15183-26-3
M. Wt: 239.27 g/mol
InChI Key: UQXNREZPUUGSKM-UHFFFAOYSA-N
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Description

1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine (CAS: 15183-26-3), also known as DMMDA-2, is a substituted benzodioxole derivative with the molecular formula C₁₂H₁₇NO₄ and a molecular weight of 239.27 g/mol . Its structure features a benzo[d][1,3]dioxole core substituted with two methoxy groups at positions 6 and 7, and a propan-2-amine side chain at position 5 (Figure 1) . The compound is classified as an entactogen, sharing structural similarities with psychoactive phenethylamines like MDMA (3,4-methylenedioxymethamphetamine) .

Synonyms for this compound include:

  • 1,3-Benzodioxole-5-ethanamine, 6,7-dimethoxy-α-methyl
  • DMMDA-2
  • MFCD10038683 .

Properties

CAS No.

15183-26-3

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine

InChI

InChI=1S/C12H17NO4/c1-7(13)4-8-5-9-11(17-6-16-9)12(15-3)10(8)14-2/h5,7H,4,6,13H2,1-3H3

InChI Key

UQXNREZPUUGSKM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C(=C1OC)OC)OCO2)N

Origin of Product

United States

Preparation Methods

Shulgin’s Method from Apiole

Alexander Shulgin’s seminal work in PiHKAL outlines the first synthesis of DMMDA-2 via apiole, a natural constituent of parsley oil. The procedure involves three critical stages:

  • Isomerization : Apiole is treated with ethanolic potassium hydroxide under reflux to yield isoapiole, a thermodynamically stable internal alkene.

  • Nitration : Isoapiole undergoes Knoevenagel condensation with tetranitromethane in acetone and pyridine, forming 1-(2,3-dimethoxy-4,5-methylenedioxyphenyl)-2-nitropropene.

  • Reduction : The nitropropene intermediate is reduced using lithium aluminum hydride (LAH) in anhydrous ether, yielding DMMDA-2 freebase, which is subsequently converted to its hydrochloride salt.

Key Data :

  • Yield: ~60–70% (over three steps).

  • Limitations: Use of tetranitromethane poses explosion risks and toxicity.

Alternative Synthesis from Dillapiole

DMMDA-2 can also be synthesized from dillapiole, a component of dill oil, following an analogous pathway:

  • Isomerization : Dillapiole is refluxed with KOH to produce iso-dillapiole.

  • Nitration : Iso-dillapiole reacts with tetranitromethane to form 1-(2,3-dimethoxy-4,5-methylenedioxyphenyl)-2-nitropropene.

  • Reduction : LAH reduction yields DMMDA-2 hydrochloride with a purity >95% after recrystallization.

Key Data :

  • Yield: 94% (nitropropene step), 66% (final reduction).

  • Melting Point: 147–148°C (hydrochloride salt).

Modern Synthetic Approaches

Wacker Oxidation and Reductive Amination

To circumvent tetranitromethane, a safer route employs Wacker oxidation and reductive amination:

  • Oxidation : Apiole undergoes Wacker oxidation with benzoquinone to yield 2,5-dimethoxy-3,4-methylenedioxyphenylpropan-2-one (DMMDP2P).

  • Reductive Amination : DMMDP2P reacts with ammonium acetate and sodium cyanoborohydride, producing DMMDA-2 with high enantiomeric purity.

Key Data :

  • Yield: 75–80% (DMMDP2P), 85% (reductive amination).

  • Advantages: Avoids hazardous nitration reagents.

Hydroboration-Oxidation Pathway

A hydroboration-oxidation strategy has been reported for synthesizing intermediates:

  • Hydroboration : Allylpolyalkoxybenzenes (e.g., isoapiole) react with diborane to form alkylboranes.

  • Oxidation : Hydrogen peroxide oxidizes alkylboranes to propanol derivatives, which are dehydrated to ketones like DMMDP2P.

  • Amination : Ketones undergo reductive amination as described above.

Key Data :

  • Intermediate Yield: 230 g of ketone from 300 g iso-dillapiole.

Key Intermediates and Their Characterization

Isoapiole and Iso-dillapiole

  • Synthesis : Refluxing apiole/dillapiole with KOH.

  • Properties :

    • Boiling Point: 145–146°C (iso-dillapiole).

    • Melting Point: 38°C (recrystallized iso-dillapiole).

1-(2,3-Dimethoxy-4,5-methylenedioxyphenyl)-2-nitropropene

  • Synthesis : Nitration of isoapiole/iso-dillapiole.

  • Characterization :

    • ¹H NMR : δ 7.2 (s, 1H, aryl), 6.8 (s, 1H, aryl), 3.9 (s, 6H, OCH₃).

DMMDP2P (Ketone Intermediate)

  • Synthesis : Wacker oxidation or acid-catalyzed dehydration.

  • Characterization :

    • GC-MS : m/z 252 [M]⁺.

    • Boiling Point : 151–156°C.

Comparative Analysis of Synthetic Methodologies

Method Yield Safety Complexity Reference
Shulgin’s Apiole Route60–70%LowHigh
Dillapiole Route66%LowHigh
Wacker Oxidation75–85%HighModerate
Hydroboration-Oxidation70%ModerateHigh

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

DMMDA-2 is synthesized via multi-step organic reactions involving functional group transformations and strategic substitutions. Key steps include:

Step 1: Formation of the Benzodioxole Core

The benzodioxole moiety is typically constructed through cyclization reactions. For example, precursor compounds like 1-(6-hydroxybenzo[d] dioxol-5-yl)ethanone (CAS 66003-50-7) can undergo dehydroxylation or methoxylation to introduce methoxy groups at positions 6 and 7 .

Example Reaction:
A related synthesis involves trichlorosilane-mediated reduction of a hydroxylated precursor in chlorobenzene under nitrogen:

YieldReaction ConditionsOperation
66.9%Chlorobenzene, 20°C, 24h, N₂ atmosphereReduction of hydroxyl group using trichlorosilane, followed by purification via silica gel chromatography .

Etherification and Esterification

Ethoxy or acetoxy derivatives are synthesized by reacting the hydroxyl or amine groups with ethyl bromoacetate or acetic anhydride. For example:

  • Ethylation of the 6-methoxy group using ethyl bromide in DMF yields analogs like 1-(6-ethoxy-1,3-benzodioxol-5-yl)propan-2-amine .

Cyclization to Polycyclic Systems

Reactions with aminothiouracil or formamide under reflux produce fused heterocyclic systems (e.g., thiazolo-pyrimido-triazines), enhancing pharmacological potential .

Example Reaction Table:

ProductReagents/ConditionsYield
Compound 7a (thiazolo-pyrimidine)Formamide, K₂CO₃, DMF, reflux~65%
Compound 11a (triazine derivative)Chloroacetyl chloride, DMF, 80°C~58%

Reactivity with Biological Targets

DMMDA-2’s interactions with neurotransmitter systems are mediated by its structural features:

  • Serotonin Receptor Binding: The dimethoxy and benzodioxole groups enhance affinity for 5-HT₂A receptors, akin to classical psychedelics.

  • Monoamine Oxidase (MAO) Inhibition: The propan-2-amine side chain may confer MAO-B inhibitory activity, though this requires experimental validation.

Challenges and Research Gaps

  • Stereochemical Control: Asymmetric synthesis of enantiomers remains unresolved, impacting pharmacological specificity .

  • Stability Issues: The benzodioxole ring is susceptible to oxidative degradation under acidic conditions, necessitating protective strategies during synthesis.

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity and use it as a model system for various reactions.

    Biology and Medicine: Although not widely explored, its potential biological activities (e.g., as an enzyme inhibitor or receptor ligand) warrant further investigation.

    Industry: Limited industrial applications exist, but its unique structure may inspire new drug leads or materials.

Mechanism of Action

    Targets: The compound’s effects likely involve interactions with specific molecular targets, such as enzymes, receptors, or cellular pathways.

    Pathways: Further research is needed to elucidate the precise mechanisms by which it exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and metabolic profiles of DMMDA-2 are influenced by its substitution pattern on the benzodioxole ring. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Table 1: Structural Comparison of DMMDA-2 with MDMA, DiFMDA, and MDMEO
Compound Name Molecular Formula Substituents on Benzodioxole Key Structural Features
DMMDA-2 C₁₂H₁₇NO₄ 6,7-dimethoxy Two methoxy groups; propan-2-amine chain
MDMA (3,4-methylenedioxymethamphetamine) C₁₁H₁₅NO₂ 3,4-methylenedioxy Methylenedioxy bridge; N-methylation
DiFMDA (1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-2-amine) C₁₀H₁₁F₂NO₂ 2,2-difluoro Fluorine substitution enhances metabolic stability
MDMEO (N-(1-(benzo[d][1,3]dioxol-5-yl)propan-2-yl)-O-methylhydroxylamine) C₁₁H₁₄N₂O₃ None (parent benzodioxole) O-methylhydroxylamine side chain

Metabolic Pathways and ADMET Profiles

Key Findings :
  • DMMDA-2 : Predicted to undergo O-demethylenation as its primary metabolic pathway, leading to the formation of catechol intermediates . This is common among entactogens but may be slower due to steric hindrance from the methoxy groups.
  • MDMA : Metabolized via N-demethylation and O-demethylenation , producing active metabolites like MDA (3,4-methylenedioxyamphetamine) . Its methylenedioxy bridge is more metabolically labile than DMMDA-2’s methoxy groups.
  • DiFMDA : The 2,2-difluoro substitution on the benzodioxole ring blocks O-demethylenation, significantly altering its metabolic stability and toxicity profile .
  • MDMEO : Exhibits the least favorable ADMET profile due to its hydroxylamine side chain, which may generate reactive oxygen species .
Table 2: Metabolic and Pharmacokinetic Comparison
Compound Primary Metabolic Pathway CYP Enzymes Involved Half-Life (Predicted) ADMET Concerns
DMMDA-2 O-demethylenation CYP2D6, CYP3A4 Moderate Potential hepatotoxicity
MDMA O-demethylenation, N-demethylation CYP2D6, CYP3A4 Short Neurotoxicity, cardiotoxicity
DiFMDA Alternative pathways (e.g., glucuronidation) CYP2C19 Long Limited data
MDMEO Hydroxylamine oxidation CYP2B6 Short Oxidative stress

Pharmacological Implications

  • Receptor Binding : DMMDA-2’s dimethoxy groups may enhance serotonin receptor affinity compared to MDMA, though this remains unverified in clinical studies.
  • Safety Profile : DiFMDA’s fluorine substitution reduces metabolic activation, suggesting a safer profile than DMMDA-2 or MDMA .

Biological Activity

1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine, commonly referred to as DMMDA-2, is a synthetic compound belonging to the class of phenethylamines. It is structurally related to other psychoactive substances and has garnered interest for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with DMMDA-2, including its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula: C₁₂H₁₇NO₄
  • Molecular Weight: 239.115758024 dalton
  • CAS Number: 16766527

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to DMMDA-2. Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a study evaluating the anti-proliferative activities of synthesized benzo[d][1,3]dioxoles found that certain compounds demonstrated IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil .

Table 1: Anti-Proliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AEc97068.23
Compound BEca10916.22
5-FluorouracilEc970623.26
5-FluorouracilEca10930.25

This indicates that DMMDA-2 and its analogs may possess enhanced antitumor properties worthy of further investigation.

Neuropharmacological Effects

DMMDA-2 is also being studied for its psychoactive effects and potential neuroprotective properties. Similar compounds have shown promise in modulating neurotransmitter systems and exhibiting antioxidant activity. For instance, a related compound demonstrated moderate antioxidative activity with an IC50 value of 86.3 μM in DPPH-scavenging assays . This suggests that DMMDA-2 may also contribute to neuroprotection through its antioxidant capabilities.

Case Studies and Research Findings

Several case studies have explored the biological effects of DMMDA-2 and its structural relatives. A notable study investigated the impact of various benzo[d][1,3]dioxole derivatives on human cancer cell lines, revealing that modifications to the benzodioxole structure can significantly influence biological activity . Another research effort focused on the synthesis of novel compounds incorporating both benzo[d][1,3]dioxole and thiazepine moieties, which showed synergistic antitumor effects .

Q & A

Basic: What are the key physicochemical properties of 1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine relevant to experimental design?

Answer:
The compound exhibits a boiling point of 325.4°C at 760 mmHg, a density of 1.184 g/cm³, and a calculated LogP (partition coefficient) that influences its solubility and bioavailability. Its polar surface area (PSA) is 62.94 Ų, indicative of moderate hydrogen-bonding potential. These properties are critical for solvent selection, purification methods (e.g., distillation or chromatography), and formulation in pharmacological studies .

Basic: What synthetic strategies are employed for preparing this compound?

Answer:
A common precursor is 2-bromo-3',4'-(methylenedioxy)propiophenone (CAS 52190-28-0), which undergoes nucleophilic substitution or reductive amination to introduce the propan-2-amine moiety. Alkylation of 3,5-dimethylphenol derivatives followed by amination, as seen in analogous syntheses, provides a methodological framework. Reaction conditions (e.g., base catalysts like K₂CO₃ and reducing agents) must be optimized to minimize side products .

Advanced: How can in silico methods predict the metabolic pathways of this compound?

Answer:
Computational models (e.g., CYP450 metabolism prediction) suggest O-demethylenation as the primary pathway, forming reactive o-quinones. This parallels MDMA metabolism, where benzodioxole ring cleavage dominates. Exceptions occur with fluorinated analogs (e.g., DiFMDA), where steric hindrance alters metabolic stability. Tools like molecular docking and quantum mechanical calculations validate enzyme-substrate interactions, aiding in toxicity profiling .

Advanced: How can crystallographic software resolve structural ambiguities in this compound?

Answer:
SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and stereochemistry via single-crystal X-ray diffraction. Mercury CSD facilitates visualization of intermolecular interactions (e.g., hydrogen bonds, π-stacking) and packing patterns. For ambiguous electron density regions, iterative refinement and comparison with analogous structures (e.g., benzodioxole derivatives) reduce model bias .

Advanced: What methodologies address contradictions in purity assessment during synthesis?

Answer:
Multi-modal analytical approaches are essential:

  • HPLC (C18 columns, UV detection) quantifies impurities with thresholds <0.1%.
  • NMR (¹H/¹³C) identifies regioisomers or residual solvents.
  • Mass Spectrometry (HRMS) confirms molecular ion integrity.
    Discrepancies between theoretical and experimental LogP values may arise from hydration effects, requiring computational corrections (e.g., COSMO-RS solvation models) .

Advanced: How is the ADMET profile evaluated for this compound in preclinical studies?

Answer:
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling integrates:

  • Caco-2 assays for intestinal permeability.
  • Microsomal stability tests to quantify metabolic half-life.
  • hERG inhibition assays for cardiotoxicity risk.
    The compound’s benzodioxole moiety may confer CYP450 inhibition, necessitating isoform-specific assays (e.g., CYP2D6). In silico tools like SwissADME predict bioavailability and blood-brain barrier penetration .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
  • Engineering Controls: Use fume hoods for weighing and synthesis.
  • Waste Disposal: Follow EPA guidelines for amine-containing organic waste.
  • Exposure Mitigation: Immediate rinsing with water for skin/eye contact. No occupational exposure limits are established, but ALARA (As Low As Reasonably Achievable) principles apply .

Advanced: How can structural analogs guide SAR (Structure-Activity Relationship) studies?

Answer:
Comparative analysis with analogs like DMMDA-2 (a positional isomer) reveals:

  • Methoxy Group Positioning: 6,7-substitution enhances serotonin receptor affinity vs. 4,5-substitution in MDMA.
  • Amine Substitution: Methyl groups on the amine reduce MAO inhibition.
    Molecular dynamics simulations quantify binding energies at 5-HT₂A receptors, prioritizing synthetic targets for in vitro validation .

Advanced: What challenges arise in characterizing enantiomeric purity?

Answer:
Chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis resolves enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. Racemization during synthesis (e.g., via keto-enol tautomerism) requires low-temperature reaction conditions and chiral catalysts (e.g., BINOL-phosphoric acids) .

Basic: What spectroscopic techniques confirm the identity of this compound?

Answer:

  • ¹H NMR: Peaks at δ 6.5–6.7 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy groups), and δ 2.7–3.1 ppm (amine protons).
  • IR: Stretching bands at ~1250 cm⁻¹ (C-O-C in dioxole) and ~3350 cm⁻¹ (N-H).
  • MS: Molecular ion [M+H]⁺ at m/z 280.1 (calculated for C₁₂H₁₇NO₄) .

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